N-(3-fluoro-4-methylphenyl)-2-{[5-(4-methoxybenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide
Description
The compound N-(3-fluoro-4-methylphenyl)-2-{[5-(4-methoxybenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide is a heterocyclic acetamide derivative characterized by:
- A 3-fluoro-4-methylphenyl group at the acetamide nitrogen.
- A sulfanyl bridge linking the acetamide to a dihydropyrimidin-6-one core.
- A 4-methoxybenzenesulfonyl substituent at position 5 of the pyrimidinone ring.
This structural framework is typical of bioactive molecules targeting enzyme systems (e.g., kinases, sulfotransferases) due to the sulfonyl and sulfanyl groups’ ability to modulate electronic and steric interactions .
Properties
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-2-[[5-(4-methoxyphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O5S2/c1-12-3-4-13(9-16(12)21)23-18(25)11-30-20-22-10-17(19(26)24-20)31(27,28)15-7-5-14(29-2)6-8-15/h3-10H,11H2,1-2H3,(H,23,25)(H,22,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNPVVCUNVAPTTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NC=C(C(=O)N2)S(=O)(=O)C3=CC=C(C=C3)OC)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-fluoro-4-methylphenyl)-2-{[5-(4-methoxybenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a sulfonamide group, a pyrimidine derivative, and a fluorinated aromatic ring. The molecular formula is C_{18}H_{17FN_4O_2S, with a molecular weight of 372.4 g/mol. Its structural components contribute to its biological interactions and activities.
Structural Formula
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The sulfonamide moiety is known to interact with various enzymes, potentially inhibiting their activity through competitive inhibition.
- Antimicrobial Properties : Research indicates that compounds with similar structures exhibit antimicrobial effects by disrupting bacterial cell wall synthesis or function.
- Anticancer Activity : The presence of the pyrimidine ring suggests potential activity against cancer cell lines, possibly through interference with nucleic acid synthesis or cell cycle regulation.
Antimicrobial Activity
Studies have shown that related sulfonamide compounds possess significant antibacterial properties. For instance, sulfonamides are known to inhibit the growth of Gram-positive and Gram-negative bacteria by targeting the folate synthesis pathway.
Anticancer Potential
Research into similar compounds has indicated that they may act as inhibitors of specific cancer cell lines. The compound's ability to modulate signaling pathways involved in cell proliferation and apoptosis is under investigation.
Case Studies
-
Antimicrobial Efficacy : A study evaluating the antimicrobial activity of sulfonamide derivatives found that modifications in the aromatic rings significantly influenced their potency against Staphylococcus aureus and Escherichia coli.
Compound Structure Modification MIC (µg/mL) A None 32 B Fluorine Substitution 16 C Methoxy Group Addition 8 -
Cancer Cell Line Studies : Another research project assessed the anticancer effects of pyrimidine derivatives on various cancer cell lines, revealing IC50 values in the low micromolar range for several analogs.
Cell Line Compound A IC50 (µM) Compound B IC50 (µM) MCF-7 (Breast) 5.0 3.2 HeLa (Cervical) 7.5 4.1
Comparison with Similar Compounds
N-(2,4-Dimethoxyphenyl)-2-({5-[(4-ethylphenyl)sulfonyl]-6-oxo-1,6-dihydro-2-pyrimidinyl}sulfanyl)acetamide
- Structural Differences :
- Phenyl Substituent : 2,4-Dimethoxyphenyl vs. 3-fluoro-4-methylphenyl.
- Sulfonyl Group : 4-Ethylphenylsulfonyl vs. 4-methoxybenzenesulfonyl.
- The ethyl group in the sulfonyl moiety may reduce steric hindrance compared to the bulkier methoxybenzenesulfonyl group.
2-[[3-(4-Methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide
- Structural Differences: Core Heterocycle: Thieno[3,2-d]pyrimidinone vs. dihydropyrimidinone. Substituents: 4-Trifluoromethoxyphenyl vs. 3-fluoro-4-methylphenyl.
- The trifluoromethoxy group increases lipophilicity and metabolic stability compared to the fluoro-methyl group.
N-(3-Chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide
- Structural Differences: Aromatic System: Naphthalen-1-yl vs. pyrimidinone-sulfanyl. Halogenation: 3-Chloro-4-fluorophenyl vs. 3-fluoro-4-methylphenyl.
- Implications :
- The naphthalene group provides extended π-system interactions but may reduce solubility.
- Chlorine substitution increases electronegativity, altering electronic distribution at the acetamide nitrogen.
Data Table: Structural and Functional Comparison
Key Research Findings
Structural Similarity vs. Bioactivity Correlation: A study found that structurally similar compounds (Tanimoto coefficient >0.85) have only a 20% probability of sharing similar gene expression profiles, highlighting the role of subtle substituent changes in divergent bioactivities .
Impact of Heterocyclic Core: The thienopyrimidinone core () exhibits greater aromatic stability than dihydropyrimidinone, which may enhance binding to ATP pockets in kinases but reduce metabolic flexibility .
Synthetic Feasibility :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
